Cas no 2679940-62-4 (rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid)

rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid structure
2679940-62-4 structure
Product name:rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
CAS No:2679940-62-4
MF:C11H14F3NO3
Molecular Weight:265.228973865509
CID:5821002
PubChem ID:165918989

rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28281948
    • 2679940-62-4
    • rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
    • インチ: 1S/C11H14F3NO3/c12-11(13,14)8(16)15-6-2-5-10(9(17)18)4-1-3-7(10)15/h7H,1-6H2,(H,17,18)/t7-,10+/m1/s1
    • InChIKey: UDEAUCSSZRNHNV-XCBNKYQSSA-N
    • SMILES: FC(C(N1CCC[C@@]2(C(=O)O)CCC[C@@H]12)=O)(F)F

計算された属性

  • 精确分子量: 265.09257779g/mol
  • 同位素质量: 265.09257779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 382
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 57.6Ų

rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28281948-10.0g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-28281948-0.05g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-28281948-0.1g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-28281948-5.0g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-28281948-0.25g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-28281948-1.0g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-28281948-2.5g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-28281948-0.5g
rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid
2679940-62-4 95.0%
0.5g
$1027.0 2025-03-19

rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid 関連文献

rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acidに関する追加情報

Rac-(4aR,7aS)-1-(Trifluoroacetyl)-Octahydro-1H-Cyclopenta[b]Pyridine-4a-Carboxylic Acid: A Comprehensive Overview

The compound rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid (CAS No. 2679940-62-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of bicyclic compounds, specifically featuring a cyclopentapyridine framework, which is known for its unique electronic and structural properties. The inclusion of a trifluoroacetyl group further enhances its functional versatility, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of bicyclic frameworks in drug design due to their ability to mimic complex biological interactions. The cyclopentapyridine system in this compound provides a rigid structure that can be exploited for binding to specific protein targets. The trifluoroacetyl group, a common substituent in medicinal chemistry, introduces electron-withdrawing effects, which can modulate the compound's reactivity and bioavailability. These features make rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid a promising candidate for applications in drug discovery.

One of the most notable advancements in the study of this compound involves its synthesis and stereochemical characterization. Researchers have employed advanced methodologies such as enantioselective catalysis and asymmetric synthesis to produce the desired stereochemistry (rac-(4aR,7aS)). These techniques are critical for ensuring the compound's efficacy in biological systems, as stereochemistry plays a pivotal role in molecular recognition and pharmacokinetics.

Moreover, the carboxylic acid functional group present in this molecule offers additional avenues for chemical modification. This group can be readily converted into esters, amides, or other derivatives, enabling further exploration of its pharmacological properties. For instance, recent research has focused on converting the carboxylic acid into bioisosteres to improve drug-like properties such as solubility and permeability.

In terms of applications, rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid has shown potential as a lead compound in anti-inflammatory and anti-cancer drug development. Its ability to inhibit key enzymes involved in inflammatory pathways has been demonstrated in vitro, suggesting its potential as a therapeutic agent. Additionally, preliminary studies indicate that this compound may exhibit selective cytotoxicity against cancer cells, making it a valuable tool in oncology research.

The synthesis of this compound involves multiple steps, including cyclization reactions and functional group transformations. Researchers have optimized reaction conditions to achieve high yields and purity levels. For example, the formation of the cyclopentapyridine ring system typically involves a [3+3] cycloaddition or other ring-forming reactions under specific thermal or catalytic conditions.

Another area of interest is the computational modeling of this compound's interactions with biological targets. Using molecular docking and dynamics simulations, scientists have gained insights into how this molecule binds to proteins such as kinases or G-protein coupled receptors (GPCRs). These studies are essential for understanding its mechanism of action and guiding further optimization efforts.

Furthermore, the environmental impact and sustainability aspects of this compound's synthesis have been considered in recent research. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. For instance, solvent-free reactions or biocatalytic methods are being explored as more eco-friendly alternatives to traditional synthetic routes.

In conclusion, rac-(4aR,7aS)-1-(trifluoroacetyl)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, functional groups, and stereochemical properties make it an invaluable tool for advancing research in pharmaceuticals and beyond. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in future innovations within the chemical sciences.

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